molecular formula C18H21N3O2 B6132925 1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide

1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide

Cat. No.: B6132925
M. Wt: 311.4 g/mol
InChI Key: WIYKQWRVOALMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide, also known as JNJ-17216498, is a chemical compound that has been extensively studied for its potential therapeutic uses in the field of neuroscience.

Mechanism of Action

1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide acts as a selective antagonist of the neuropeptide Y (NPY) Y2 receptor. NPY is a neuropeptide that is involved in a variety of physiological processes, including appetite regulation, stress response, and anxiety. By blocking the Y2 receptor, this compound increases the levels of NPY in the brain, which in turn can lead to anxiolytic, antidepressant, and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of NPY in the brain, which can have a variety of physiological effects. In animal models, this compound has been shown to decrease anxiety-like behavior, increase social interaction, and decrease depressive-like behavior. Additionally, this compound has been shown to have analgesic effects, reducing pain sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide in lab experiments is its selectivity for the Y2 receptor, which allows for more precise targeting of the NPY system. Additionally, this compound has been shown to have good pharmacokinetic properties, making it a potential candidate for further development as a therapeutic agent. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other NPY receptor antagonists, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide. One potential avenue is to further investigate its potential as a therapeutic agent for anxiety, depression, and chronic pain in humans. Additionally, further studies could explore the potential use of this compound in other physiological processes that are regulated by the NPY system, such as appetite regulation and stress response. Finally, future research could focus on developing more potent and selective NPY receptor antagonists based on the structure of this compound.

Synthesis Methods

1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 3-pyridinyloxybenzaldehyde with piperidinecarboxylic acid followed by the addition of methylamine. The resulting product is then purified using chromatography techniques to obtain pure this compound.

Scientific Research Applications

1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide has been extensively studied for its potential therapeutic uses in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. Additionally, this compound has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.

Properties

IUPAC Name

1-methyl-N-(4-pyridin-3-yloxyphenyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-21-12-3-2-6-17(21)18(22)20-14-7-9-15(10-8-14)23-16-5-4-11-19-13-16/h4-5,7-11,13,17H,2-3,6,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYKQWRVOALMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C(=O)NC2=CC=C(C=C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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